2'-Methylbiphenyl-4-methanamine hydrochloride

Overview

Description

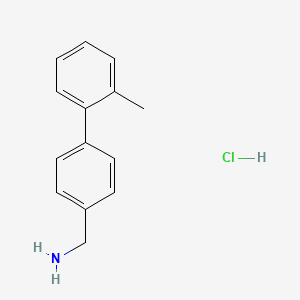

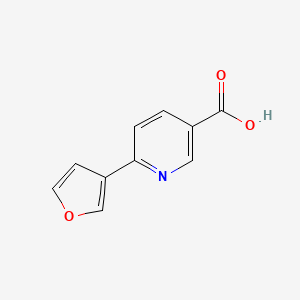

2’-Methylbiphenyl-4-methanamine hydrochloride is a chemical compound with the molecular formula C14H16ClN and a molecular weight of 233.74 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2’-Methylbiphenyl-4-methanamine hydrochloride consists of a biphenyl group (two connected phenyl rings) with a methyl group attached to one of the phenyl rings and a methanamine group attached to the other .Scientific Research Applications

Environmental Science: Removal of Antibiotic Pollution

AKOS BAR-2002: has been studied for its role in environmental science, particularly in the removal of antibiotic pollution from water sources. The compound’s structure allows it to act as a catalyst in peroxymonosulfate (PMS) activation processes, which are crucial for the degradation of persistent pollutants like tetracycline hydrochloride (TCH) . This application is significant due to the increasing concern over antibiotic contamination in aquatic environments and its impact on human and animal health.

Medicinal Chemistry: Development of Bioactive Molecules

In medicinal chemistry, 2’-Methylbiphenyl-4-methanamine hydrochloride is a valuable scaffold for the development of bioactive molecules. Its structural motif is found in various therapeutic agents, including adrenoceptors, dopamine receptors, and monoamine oxidase inhibitors . The compound’s versatility in binding to multiple receptors makes it a promising candidate for synthesizing new derivatives with potential therapeutic applications.

Advanced Oxidation Technologies

The compound’s catalytic properties are also explored in advanced oxidation technologies (AOTs), which are used for treating antibiotic wastewater. The ability of 2’-Methyl-biphenyl-4-methanamine hydrochloride to activate PMS under various pH and salt conditions makes it an effective activator for addressing the challenge of non-degradable antibiotics in the environment .

Pharmaceutical Research: Drug Synthesis

AKOS BAR-2002: serves as an intermediate in the synthesis of pharmaceutical drugs. Its chemical properties facilitate the creation of compounds with desired pharmacological effects. Researchers leverage its structure to produce drugs that can interact with specific biological targets, leading to the development of new medications .

Bioorthogonal Chemistry

The structural analogs of 2’-Methylbiphenyl-4-methanamine hydrochloride are used in bioorthogonal chemistry for labeling and detection applications. These compounds undergo Diels-Alder cycloaddition reactions with strained alkenes, which is a key reaction in bioorthogonal labeling, allowing for the tracking of biological molecules in live cells without interfering with natural processes .

Environmental Remediation

In addition to its role in removing antibiotic pollution, AKOS BAR-2002 is investigated for broader environmental remediation applications. Its chemical stability and reactivity under various environmental conditions make it a candidate for developing new methods to treat a range of pollutants beyond antibiotics .

Chemical Education and Research

The compound is also used as a teaching tool in chemical education and research. Its structure and reactivity provide a practical example for students learning about organic synthesis and catalysis. Research labs utilize 2’-Methylbiphenyl-4-methanamine hydrochloride to demonstrate advanced chemical reactions and catalytic mechanisms .

Industrial Applications

Finally, the industrial applications of 2’-Methyl-biphenyl-4-methanamine hydrochloride include its use as a catalyst in the production of various chemicals. Its ability to facilitate reactions under different conditions is valuable for manufacturing processes that require precise control over reaction pathways .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-(2-methylphenyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBOEFZQVDDNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methylbiphenyl-4-methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)

amine](/img/structure/B1450563.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)